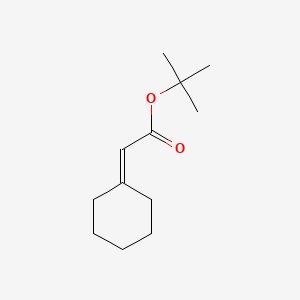
Tert-butyl cyclohexylideneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl cyclohexylideneacetate is an organic compound with the molecular formula C12H20O2 It is a derivative of cyclohexane, where a tert-butyl group and an acetate group are attached to the cyclohexylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl cyclohexylideneacetate can be synthesized through several methods. One common approach involves the esterification of cyclohexylideneacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with the removal of water to drive the reaction to completion. Another method involves the transesterification of cyclohexylideneacetate with tert-butyl acetate in the presence of a base catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl cyclohexylideneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of cyclohexylideneacetic acid or cyclohexylideneacetone.
Reduction: Formation of cyclohexylideneethanol.
Substitution: Formation of cyclohexylideneacetamides or cyclohexylideneacetothiols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl cyclohexylideneacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Wirkmechanismus
The mechanism of action of tert-butyl cyclohexylideneacetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl acetate: A simpler ester with similar reactivity but lacking the cyclohexylidene moiety.
Cyclohexylideneacetic acid: The parent acid of tert-butyl cyclohexylideneacetate, used in similar synthetic applications.
Tert-butyl cyclohexylideneethanol: A reduced form of this compound with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of the bulky tert-butyl group and the cyclohexylidene moiety, which imparts distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a versatile compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
53138-75-3 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
tert-butyl 2-cyclohexylideneacetate |
InChI |
InChI=1S/C12H20O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
UKAWTMNPWPAJIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C=C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


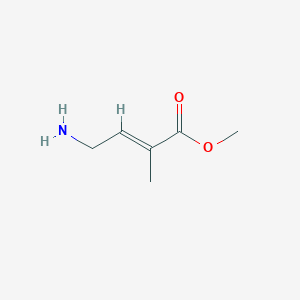
![2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13243578.png)
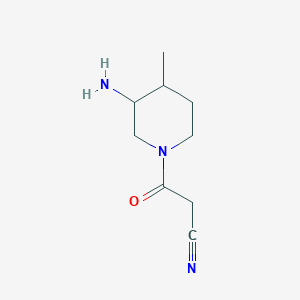
![1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13243600.png)

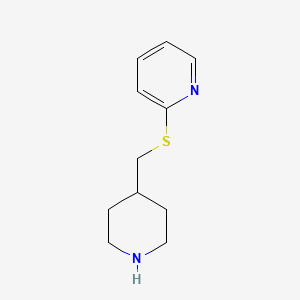
![6-Phenylspiro[2.5]octan-6-ol](/img/structure/B13243615.png)

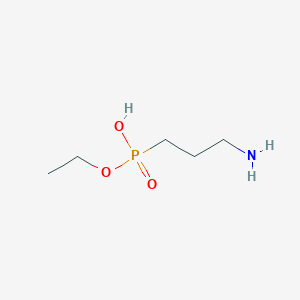
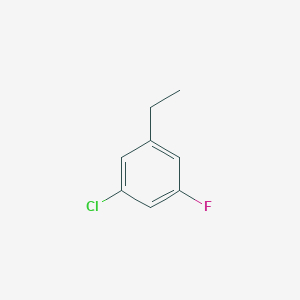
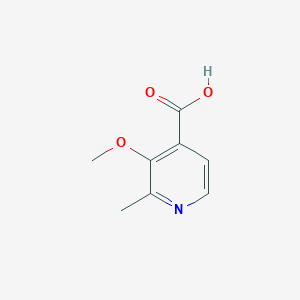
![Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B13243636.png)
![2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B13243639.png)
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol](/img/structure/B13243643.png)
